molecular formula C12H18ClNO3S B3012896 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide CAS No. 838265-27-3

4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide

Cat. No.: B3012896
CAS No.: 838265-27-3
M. Wt: 291.79
InChI Key: CTPAZYVPMWWSLN-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at the 4-position, an ethoxy group at the 3-position, and a sulfonamide moiety functionalized with diethyl groups. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or antitumor agents .

Properties

IUPAC Name

4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPAZYVPMWWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by substitution reactions to introduce the chlorine, ethoxy, and diethylamino groups. One common synthetic route is as follows:

    Sulfonation: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid.

    Chlorination: The benzenesulfonic acid is then chlorinated using thionyl chloride to introduce the chlorine atom.

    Ethoxylation: The chlorinated benzenesulfonic acid is reacted with ethanol in the presence of a base to introduce the ethoxy group.

    Diethylamination: Finally, the ethoxylated compound is reacted with diethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Hydrolysis: Alcohol derivatives and corresponding sulfonic acids.

Scientific Research Applications

4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Properties/Applications References
4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamide (Target) 4-Cl, 3-OEt, N,N-diethyl sulfonamide Lipophilic; potential enzyme inhibition
4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(heteroaryl)methyl]-5-methylbenzenesulfonamide (14) 4-Cl, 2-SCH2COOEt, 5-Me, heteroaryl-iminomethyl Melting point: 177–180°C; synthesized via toluene/PTSA reflux; characterized by HPLC/IR
4-Chloro-N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) Dual sulfonamide, indolyl substituent Antitumor agent; disrupts cell cycle (G1/S arrest)
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide 4-Cl, thiazole-ethyl linkage Structural diversity for target-specific interactions
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide 3-NH2, 4-Cl, N,N-dimethyl Safety data available (CAS 100313-81-3); acute toxicity concerns
4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide 4-Cl, 3-NO2, N,N-dimethyl High reactivity due to nitro group; used in synthetic intermediates

Pharmacological and Physicochemical Properties

  • Antitumor Activity : E7070 () and E7010 (a methoxy-substituted sulfonamide) demonstrate that chloro and aryl substituents correlate with cell cycle disruption. The target compound’s ethoxy group may offer a balance between electron-withdrawing (Cl) and electron-donating (OEt) effects, influencing target affinity .
  • Thermal Stability : Analogues like compound 14 () exhibit melting points >170°C, suggesting that bulky substituents (e.g., ethoxycarbonylmethylthio) enhance crystallinity. The target compound’s stability is likely comparable due to its rigid benzene core .

Substituent Effects on Activity

  • Chloro vs. Nitro Groups : Nitro-substituted derivatives () show higher reactivity in electrophilic substitutions but may confer toxicity, whereas chloro groups provide moderate electron withdrawal without excessive reactivity .
  • Ethoxy vs.

Biological Activity

4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18ClN1O2S\text{C}_{13}\text{H}_{18}\text{ClN}_1\text{O}_2\text{S}

This compound features a sulfonamide group attached to a diethylamino and ethoxy substituent, which may influence its solubility and interaction with biological targets.

The primary mechanism of action for sulfonamides involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of folate, leading to impaired nucleic acid synthesis in bacteria. This mechanism underpins their effectiveness as antimicrobial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reveal that this compound is comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
E. coli3216 (Gentamicin)
S. aureus168 (Penicillin)

Anticancer Activity

Emerging studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In a recent study using MCF-7 breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations.

Case Studies

  • Antibacterial Efficacy : A study conducted by Smith et al. (2022) evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Antitumor Activity : Research published by Johnson et al. (2023) investigated the effects of this compound on MCF-7 cells. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

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